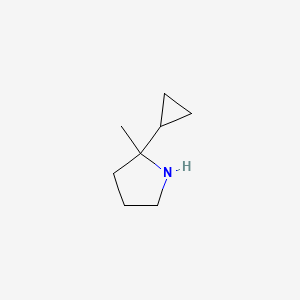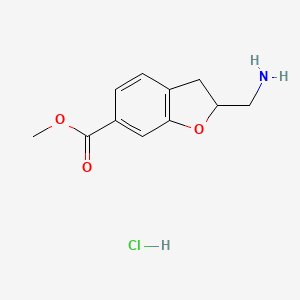
Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride is a synthetic organic compound that belongs to the class of benzofuran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods such as the Friedel-Crafts acylation followed by cyclization.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination using suitable amines and reducing agents like sodium borohydride or hydrogenation catalysts.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and acid catalysts like sulfuric acid.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The benzofuran ring can interact with hydrophobic pockets in proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: These compounds share structural similarities and exhibit antiviral properties.
2-(Aminomethyl)biphenyls: These compounds undergo similar synthetic transformations and are used in the synthesis of fluorenones.
Uniqueness
Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its benzofuran core provides a rigid and planar structure, enhancing its interaction with biological targets.
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-3-2-7-4-9(6-12)15-10(7)5-8;/h2-3,5,9H,4,6,12H2,1H3;1H |
Clave InChI |
BSTDEOZHYKBNPJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(CC(O2)CN)C=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)
![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)


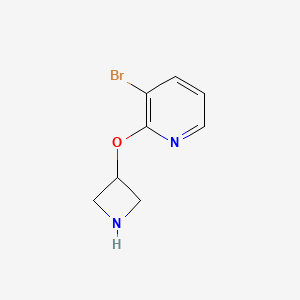
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
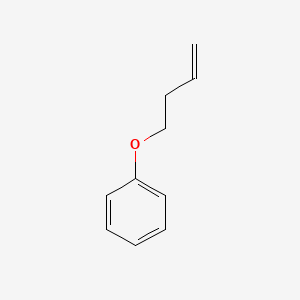

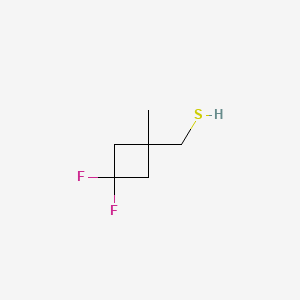
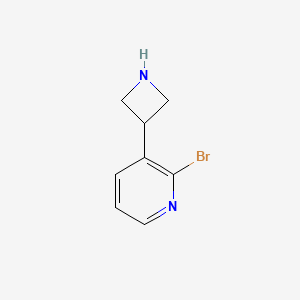
![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)
